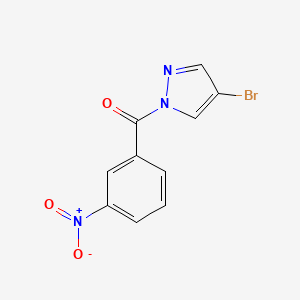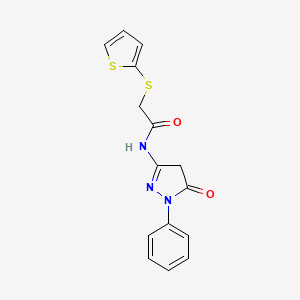![molecular formula C17H18N2O B5682471 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, also known as MPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes.
作用机制
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated, mGluR5 can modulate synaptic transmission and plasticity, as well as regulate various intracellular signaling pathways. By blocking the activation of mGluR5, 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can modulate the activity of neurons and alter various physiological and pathological processes.
Biochemical and Physiological Effects:
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects in animal models. For example, 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol. 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can also reduce anxiety-like behavior and improve cognitive function in animal models. In addition, 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is its relatively low potency compared to other mGluR5 antagonists. This can make it difficult to achieve complete blockade of mGluR5 activity in some experiments.
未来方向
There are many potential future directions for research on 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole and its role in various physiological and pathological processes. For example, researchers could investigate the use of 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, researchers could investigate the role of mGluR5 in other neurological disorders such as schizophrenia and autism spectrum disorder. Finally, researchers could investigate the potential use of 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole as a tool to study the role of mGluR5 in various cellular and molecular processes.
合成方法
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can be synthesized using a multi-step process that involves the reaction of 2-methyl-1H-benzimidazole with 2-bromoethyl-2-methylphenyl ether, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
科学研究应用
2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. For example, 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has been used to investigate the role of mGluR5 in addiction, anxiety, depression, and cognitive function. 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has also been used in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-methyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-7-3-6-10-17(13)20-12-11-19-14(2)18-15-8-4-5-9-16(15)19/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHVORBBGKJMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-o-tolyloxy-ethyl)-1H-benzoimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5682393.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5682396.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)propanamide](/img/structure/B5682404.png)

![2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)

![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)
![1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)
![8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)
![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)